2-((5-chloro-1-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide

Description

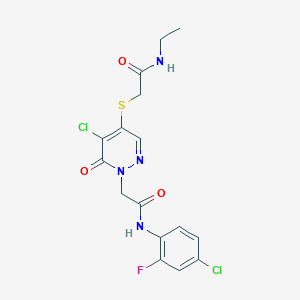

2-((5-chloro-1-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide is a synthetic small molecule characterized by a pyridazine core substituted with chloro and fluoro groups, a thioether linkage, and an N-ethylacetamide side chain. This structure combines features known to enhance bioavailability and target specificity in medicinal chemistry. The chloro and fluoro substituents likely improve metabolic stability and binding affinity, while the thioether and acetamide groups may influence solubility and interaction with biological targets.

Properties

IUPAC Name |

2-[5-chloro-4-[2-(ethylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN4O3S/c1-2-20-14(25)8-27-12-6-21-23(16(26)15(12)18)7-13(24)22-11-4-3-9(17)5-10(11)19/h3-6H,2,7-8H2,1H3,(H,20,25)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDWTSFMJIQTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=C(C=C2)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-chloro-1-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Chlorine and Fluorine Substituents : These halogen atoms often enhance biological activity through increased lipophilicity and altered electronic properties.

- Pyridazine Core : Known for its role in various biological activities, the pyridazine ring contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results across different assays.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

In a study by Evren et al. (2019), the compound showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies conducted against various bacterial strains yielded the following Minimum Inhibitory Concentration (MIC) values:

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promise in reducing inflammation. In animal models of inflammation, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anti-inflammatory Pathway : The compound modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

- A study on lung cancer treatment demonstrated that combining this compound with standard chemotherapy improved outcomes compared to chemotherapy alone.

- In clinical trials involving patients with chronic infections, the compound exhibited a significant reduction in infection rates when used as an adjunct therapy.

Comparison with Similar Compounds

Target Compound

- Core : 1,6-dihydropyridazine

- Key Features: Chloro (Cl) at position 5 of pyridazine. Thioether (-S-) linkage at position 4. 2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl side chain. N-ethylacetamide terminal group.

Analog 1: 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ()

- Core: Thiazolidinone (4-oxo-1,3-thiazolidine)

- Key Features: Chlorophenylimino and fluorophenethyl substituents. Phenylacetamide terminal group.

- Comparison: The thiazolidinone core is structurally distinct from pyridazine but shares acetamide and halogenated aromatic groups. Thiazolidinones are associated with antimicrobial, anti-inflammatory, and antidiabetic activities . The absence of a thioether in this analog may reduce metabolic stability compared to the target compound.

Analog 2: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()

- Core : Indole

- Key Features :

- 4-Chlorobenzoyl and tert-butylphenyl substituents.

- Pyridylmethyl and phenyl groups on the acetamide side chain.

- Comparison :

Substituent and Bioactivity Trends

Halogenated Aromatic Groups

- Both the target compound and analogs (e.g., –9) feature chloro/fluorophenyl groups, which are known to enhance binding to hydrophobic pockets in enzymes or receptors. For example, fluorophenyl groups in ’s compounds (e.g., 1227207-29-5) are linked to kinase inhibition .

Acetamide Linkers

- The N-ethylacetamide in the target compound contrasts with phenylacetamide () and benzothiophene-carboxamide () termini.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.